molecular formula C19H23FN2OS B2971219 1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol CAS No. 338421-87-7

1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol

Cat. No. B2971219
CAS RN: 338421-87-7
M. Wt: 346.46
InChI Key: ORSPMHYRJHOPCP-UHFFFAOYSA-N
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Description

This compound, also known as FPPP, is a molecule with the CAS Number: 338421-87-7 . It has a linear formula of C19H23FN2OS .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2 . This indicates that the molecule contains a fluorophenyl group attached to a piperazine ring, which is further connected to a phenylsulfanyl-modified propanol group.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 346.47 . It is a solid substance with a density of 1.3±0.1 g/cm3 . The boiling point is 509.4±50.0 °C at 760 mmHg .

Scientific Research Applications

Analytical Method Development

The development of analytical methods for the detection and quantification of pharmaceutical compounds and their degradation products is crucial for quality control and stability studies. For instance, El-Sherbiny et al. (2005) demonstrated the use of micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) for the separation of flunarizine hydrochloride (FLZ) and its degradation products. These techniques enable the analysis of FLZ in both its pure form and in dosage forms, providing a sensitive method for pharmaceutical analysis (El-Sherbiny et al., 2005).

Synthesis and Drug Development

The synthesis of complex molecules for pharmaceutical applications is a key area of research. Botteghi et al. (2001) outlined a process involving the rhodium-catalyzed hydroformylation of 1,1-bis(p-fluorophenyl)allyl or propargyl alcohol as a critical step in synthesizing Fluspirilen and Penfluridol, two neuroleptic agents. This methodology showcases the importance of catalytic processes in the efficient synthesis of drug molecules (Botteghi et al., 2001).

Crystal Structure Analysis

Understanding the crystal structure of compounds can inform their chemical properties and interactions. The study by Deniz and Ibiş (2009) on the crystal structure of a related compound highlights the significance of structural analysis in predicting the behavior of chemical entities in various environments (Deniz & Ibiş, 2009).

Antitumor Activity

Research into the antitumor activities of chemical compounds contributes to the development of new cancer therapies. Naito et al. (2005) synthesized and evaluated a series of novel compounds for their cytotoxic activity against several tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Naito et al., 2005).

Metabolic Studies

Investigating the metabolic pathways of drug candidates is essential for understanding their pharmacokinetics and potential interactions. Hvenegaard et al. (2012) studied the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying the enzymes involved and the metabolites produced. This research provides insights into the drug's metabolism, crucial for its development and safety profile (Hvenegaard et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-phenylsulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c20-18-8-4-5-9-19(18)22-12-10-21(11-13-22)14-16(23)15-24-17-6-2-1-3-7-17/h1-9,16,23H,10-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPMHYRJHOPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC=C2)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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